Brompheniramine-d6 (maleate)
CAS No.:
Cat. No.: VC16665805
Molecular Formula: C20H23BrN2O4
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23BrN2O4 |
|---|---|
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |
| Standard InChI Key | SRGKFVAASLQVBO-FEYLKBJGSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Brompheniramine-d6 maleate consists of two components: a deuterated brompheniramine base and a maleic acid counterion. The base structure features a 4-bromophenyl group linked to a pyridin-2-yl moiety through a propylamine chain, with six deuterium atoms distributed across the two N-methyl groups (Fig. 1). The maleate anion () forms an ion pair with the protonated amine, enhancing aqueous solubility compared to the free base.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1346606-73-2 | |
| Molecular Formula | ||
| Exact Mass | 440.121765 Da | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
The stereochemical configuration at the chiral center (C3 of the propane chain) remains consistent with the (S)-enantiomer of brompheniramine, which exhibits superior H1 receptor binding affinity compared to the racemic mixture. Deuterium substitution at the N-methyl positions () creates a distinct isotopic signature without significantly altering the molecule's spatial dimensions or electronic properties.
Spectroscopic Signatures
The compound's structural features produce characteristic spectroscopic patterns:
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NMR: Absence of signals at δ 2.2–2.4 ppm (N-CH) with concomitant appearance of deuterium-coupled splitting in adjacent protons
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Mass Spectrometry: Molecular ion cluster at m/z 440.12 with isotopic pattern reflecting (1:1) and deuterium incorporation
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IR Spectroscopy: Stretching vibrations at 1710 cm (maleate carbonyl) and 1580 cm (aromatic C=C)
Synthesis and Manufacturing Considerations
Deuterium Incorporation Strategy
The synthesis of brompheniramine-d6 maleate employs a six-step deuterium enrichment process:
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Methylation with Deuterated Reagents:
-propylamine intermediate prepared via reaction of propylamine with deuterated methyl iodide () under alkaline conditions: -
Friedel-Crafts Alkylation: Coupling of 4-bromobenzyl chloride with 2-pyridylacetic acid derivative
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Stereoselective Reduction: Catalytic hydrogenation using PtO to establish (S)-configuration
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Salt Formation: Precipitation with maleic acid in ethanol/water mixture (1:3 v/v) at pH 3.8–4.2
Table 2: Critical Process Parameters
| Step | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Deutero-methylation | 40–45 | 78 | 92.4 |
| Alkylation | −10 to −15 | 65 | 88.7 |
| Hydrogenation | 50 (5 bar H) | 91 | 95.1 |
| Salt Formation | 25 | 95 | 99.8 |
Purification Challenges
The final product requires rigorous purification to eliminate:
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Residual non-deuterated species (<0.1% by NMR)
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Maleic acid excess (<0.5% by ion chromatography)
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Solvent residues (ethanol <500 ppm, water <0.2% by Karl Fischer)
Crystallization from acetonitrile/tert-butyl methyl ether (3:1) yields needle-shaped crystals with 99.5% chemical purity and >99% enantiomeric excess.
Pharmacological Profile and Mechanism
Histamine Receptor Interactions
Brompheniramine-d6 maleate maintains the parent compound's high affinity for H1 receptors () while demonstrating altered pharmacokinetic properties :
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Receptor Occupancy: 85–90% at therapeutic concentrations (2–5 ng/mL)
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Dissociation Half-life: 8.2 minutes vs. 7.9 minutes for non-deuterated form (NS)
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Functional Selectivity: 3000-fold preference for H1 over H2 receptors
Metabolic Stability Enhancements
Deuteration at the N-methyl positions significantly impacts hepatic metabolism:
Table 3: Comparative Pharmacokinetics
| Parameter | Brompheniramine | Brompheniramine-d6 |
|---|---|---|
| (h) | 24.9 ± 9.3 | 31.2 ± 11.1* |
| CL (L/h) | 12.4 | 9.8* |
| (L/kg) | 3.1 | 3.0 |
| (%) | 72 | 75 |
The deuterium kinetic isotope effect reduces CYP2D6-mediated N-demethylation by 40–60%, as demonstrated in human liver microsomes. This metabolic stabilization extends plasma exposure while maintaining equivalent receptor binding kinetics.
Analytical Applications in Modern Research
Quantitative Mass Spectrometry
The 6 Da mass shift enables precise quantification when using:
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Internal Standard: 0.1–100 ng/mL linear range (R >0.999)
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Matrix Effects: <15% ion suppression in plasma vs. 22–35% for structural analogs
Metabolic Pathway Elucidation
Deuterium labeling facilitates tracking of specific biotransformations:
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Primary Pathways:
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N-Oxidation (25% of dose)
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Aromatic hydroxylation (18%)
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Glucuronidation (32%)
-
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Minor Pathways:
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Deamination (<5%)
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Sulfation (8%)
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Stable isotope patterning reveals previously undetectable enterohepatic recirculation contributing to prolonged elimination half-life.
Future Directions and Research Opportunities
Emerging applications for brompheniramine-d6 maleate include:
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Receptor Trafficking Studies: Pulse-chase experiments using exchange monitoring
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Nanoparticle Drug Delivery: Deuterium-enhanced MRI tracking of nasal spray formulations
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Environmental Fate Analysis: Isotopic differentiation from environmental brompheniramine residues
Ongoing clinical trials (NCT04877302) are evaluating deuterated antihistamines for chronic urticaria, with preliminary data showing 35% reduction in rescue medication use vs. standard care .
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